5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a benzothiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Thiophene Ring: This involves the cyclization of a suitable precursor, often using sulfur and a base.
Amidation: The final step involves the formation of the amide bond, typically by reacting the carboxylic acid derivative of the thiophene ring with the amine derivative of the benzothiazole ring in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, often in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound, such as the removal of the bromine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, it may be used to study the interactions of brominated compounds with biological systems. Its structure allows for the exploration of its effects on enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its unique structure might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The bromine atom and the benzothiazole ring could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylthiophene-2-carboxamide: Similar structure but lacks the oxolan-2-yl group.
5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the oxolan-2-yl group and the bromine atom in 5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S2/c1-11-8-12(2)17-14(9-11)21-19(26-17)22(10-13-4-3-7-24-13)18(23)15-5-6-16(20)25-15/h5-6,8-9,13H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWFTCQDFVZAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=C(S4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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